molecular formula C9H6BrN2NaO2 B2524978 Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 2193065-25-5

Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B2524978
CAS No.: 2193065-25-5
M. Wt: 277.053
InChI Key: XAQROMPOGTXVBJ-UHFFFAOYSA-M
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Description

Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate: is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to an acetate group. The sodium salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction proceeds through a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of ethyl acetate as a solvent and TBHP as an oxidizing agent ensures a high yield of the desired product. The process is efficient and can be carried out under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study the interactions of imidazo[1,2-a]pyridine derivatives with various biological targets. It serves as a probe to investigate enzyme activities and receptor binding .

Medicine: Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate stands out due to its unique combination of the imidazo[1,2-a]pyridine ring, bromine atom, and acetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

sodium;2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2.Na/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9;/h1-4H,5H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQROMPOGTXVBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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